3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that features both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is formed by reacting 1H-1,2,4-triazole with suitable alkylating agents.
Coupling Reaction: The final step involves coupling the pyrazole and triazole rings with a propanamide linker.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linker.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic rings can be used to create novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s triazole ring can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid: Known for its use in treating ATTR amyloidosis.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with high thermal stability.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Used in the synthesis of metal-organic frameworks.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .
Properties
Molecular Formula |
C17H20N6O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H20N6O/c1-12-16(13(2)22-21-12)7-8-17(24)20-15-5-3-14(4-6-15)9-23-11-18-10-19-23/h3-6,10-11H,7-9H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
HQJGCIUFACYXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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